

N-Fmoc-O-benzyl-L-tyrosine: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Fmoc-O-benzyl-L-tyrosine	
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This technical guide provides an in-depth overview of **N-Fmoc-O-benzyl-L-tyrosine**, a critical amino acid derivative for solid-phase peptide synthesis (SPPS). Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications, and detailed experimental protocols for its effective use.

Core Compound Data

N-Fmoc-O-benzyl-L-tyrosine is a pivotal building block in the synthesis of complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α -amino group, while the benzyl group protects the hydroxyl function of the tyrosine side chain. This dual-protection scheme is fundamental to the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.



Property	Value	References
CAS Number	71989-40-7	[1][2][3]
Molecular Formula	C31H27NO5	[3][4][5]
Molecular Weight	493.55 g/mol	[6][5]
Appearance	White to off-white solid/powder	
Purity	≥98% (HPLC)	[4]
Melting Point	130 - 180 °C	[4]
Optical Rotation	$[\alpha]^{20}/D$ -16.0±2.5°, c = 1% in DMF	[3]
Solubility	Soluble in DMSO (≥ 30 mg/mL)	[7][6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[7][6]

Applications in Research and Development

The unique structure of **N-Fmoc-O-benzyl-L-tyrosine** makes it an invaluable tool in several areas of scientific research:

- Peptide Synthesis: It is a fundamental component in solid-phase peptide synthesis, allowing
 for the controlled, stepwise assembly of peptide chains. The benzyl ether protection of the
 tyrosine side chain is stable to the basic conditions used for Fmoc group removal but can be
 cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the
 resin.[3][8]
- Drug Development: This derivative is used in the design and synthesis of peptide-based therapeutics. Peptides containing modified tyrosine residues are crucial for studying and targeting signaling pathways, particularly those involving protein tyrosine kinases and phosphatases.[8]



 Bioconjugation: It facilitates the creation of complex biomolecules by enabling the attachment of peptides to other molecules, which is essential for developing targeted drug delivery systems.[8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **N-Fmoc-O-benzyl-L-tyrosine** into a peptide chain using manual Fmoc-SPPS.

Materials and Reagents

- N-Fmoc-O-benzyl-L-tyrosine
- SPPS Resin (e.g., Wang resin, Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents (e.g., HCTU, HATU, HOBt, DIC)
- Diisopropylethylamine (DIEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
- Diethyl ether (cold)
- SPPS reaction vessel

Step-by-Step Procedure

Step 1: Resin Swelling

Place the desired amount of resin in the SPPS reaction vessel.



- Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle
 agitation.
- Drain the DMF from the vessel.

Step 2: Fmoc Deprotection

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes and drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain the solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

- In a separate vial, dissolve **N-Fmoc-O-benzyl-L-tyrosine** (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
- Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).
- Once the coupling is complete, drain the reaction solution.
- Wash the resin with DMF (3-5 times), followed by DCM (3 times), and then DMF again (3 times).

Step 4: Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.

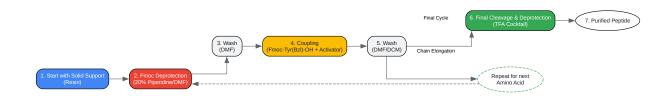


Step 5: Final Cleavage and Deprotection

- After the final amino acid has been coupled and the terminal Fmoc group has been removed,
 wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol.
- Dry the peptide-resin under vacuum.
- Add the cleavage cocktail to the dried peptide-resin.
- Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide
 from the resin and removes the benzyl side-chain protecting group from the tyrosine residue,
 along with other acid-labile side-chain protecting groups.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and by-products.
- Dry the crude peptide pellet under vacuum. The peptide can then be purified using reversephase HPLC.

Visualized Workflow and Pathways

While specific signaling pathways are dependent on the final peptide sequence, the general workflow for incorporating **N-Fmoc-O-benzyl-L-tyrosine** via SPPS can be visualized.





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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using **N-Fmoc-O-benzyl-L-tyrosine**.

This guide serves as a foundational resource for the application of **N-Fmoc-O-benzyl-L-tyrosine** in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. biosynth.com [biosynth.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 5. BJOC Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS AltaBioscience [altabioscience.com]
- 8. chemimpex.com [chemimpex.com]
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